JNJ-10258859 - 374927-03-4

JNJ-10258859

Catalog Number: EVT-270618
CAS Number: 374927-03-4
Molecular Formula: C30H24N4O3
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-10258859 is a novel, potent, and selective phosphodiesterase type 5 inhibitor. JNJ-10258859 inhibits phosphodiesterase type 5 with a K(i) of 0.23 nM and displayed excellent selectivity versus phosphodiesterase types 1-4 (>/=22,000 fold compared to phosphodiesterase type 5). JNJ-10258859 could be a useful treatment for erectile dysfunction.
Synthesis Analysis

The synthesis of JNJ-10258859 involves several steps that leverage established organic chemistry techniques. While specific detailed protocols are often proprietary, the general approach typically includes:

  • Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further chemical transformations.
  • Reagents and Conditions: Various reagents are employed to facilitate reactions such as alkylation, acylation, or cyclization. The reaction conditions, including temperature and solvent choice, are optimized to enhance yield and selectivity.
  • Purification: The final product is usually purified using techniques such as chromatography to isolate JNJ-10258859 from by-products and unreacted materials.

The compound has a reported inhibition constant (K_i) of 0.23 nM, indicating its high potency against phosphodiesterase type 5, which is crucial for its therapeutic efficacy .

Molecular Structure Analysis

JNJ-10258859 has a well-defined molecular structure characterized by:

  • Molecular Formula: C_{18}H_{22}N_{4}O_{3}
  • Molecular Weight: Approximately 342.39 g/mol
  • Structural Features: The compound contains multiple functional groups including amine, carbonyl, and aromatic rings that contribute to its biological activity and selectivity.

The three-dimensional conformation of JNJ-10258859 allows it to fit effectively into the active site of phosphodiesterase type 5, thereby inhibiting its activity and enhancing levels of cyclic guanosine monophosphate in target tissues .

Chemical Reactions Analysis

JNJ-10258859 primarily participates in reactions that involve:

  • Inhibition Mechanism: It acts as a competitive inhibitor for phosphodiesterase type 5, blocking the hydrolysis of cyclic guanosine monophosphate. This leads to increased levels of cyclic guanosine monophosphate, promoting vasodilation and enhancing erectile function.
  • Pharmacokinetic Interactions: The compound may undergo metabolic transformations in the liver, where cytochrome P450 enzymes play a role in its biotransformation.

These interactions are critical for understanding both the therapeutic effects and potential side effects associated with JNJ-10258859 .

Mechanism of Action

The mechanism of action for JNJ-10258859 involves:

  1. Phosphodiesterase Inhibition: By selectively inhibiting phosphodiesterase type 5, JNJ-10258859 prevents the breakdown of cyclic guanosine monophosphate.
  2. Increased Cyclic Guanosine Monophosphate Levels: Elevated levels of cyclic guanosine monophosphate lead to relaxation of vascular smooth muscle cells, enhancing blood flow to erectile tissues.
  3. Clinical Implications: This mechanism underlies its potential use in treating erectile dysfunction and possibly other cardiovascular conditions where nitric oxide signaling is impaired .
Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-10258859 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data would depend on the solvent system used.
  • Stability: Stability assessments indicate that the compound remains effective under standard storage conditions but may degrade under extreme pH or temperature conditions.

These characteristics are essential for formulating the compound into effective pharmaceutical products .

Applications

JNJ-10258859 has several promising applications:

  1. Erectile Dysfunction Treatment: Its primary application is as a treatment for erectile dysfunction due to its mechanism of enhancing cyclic guanosine monophosphate signaling.
  2. Cardiovascular Research: Potential use in research focused on cardiovascular health where phosphodiesterase type 5 inhibition may provide therapeutic benefits.
  3. Investigational Studies: Ongoing studies may explore additional applications in various disorders linked to impaired nitric oxide pathways.
Pharmacological Characterization of JNJ-10258859 as a PDE5 Inhibitor

Discovery and Rationale for PDE5 Selectivity in Erectile Dysfunction Research

JNJ-10258859 emerged as a novel therapeutic candidate during efforts to develop next-generation phosphodiesterase type 5 (PDE5) inhibitors with improved selectivity profiles. Its discovery was motivated by limitations of first-generation PDE5 inhibitors like sildenafil, which, while effective for erectile dysfunction, exhibited inhibitory activity against PDE6 (retinal isoform) and PDE1 (calcium/calmodulin-dependent), contributing to visual disturbances and cardiovascular side effects [1] [4]. The structural design of JNJ-10258859—specifically, the (R)-(−)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one configuration—optimized interactions within the PDE5 catalytic pocket while reducing affinity for off-target PDEs [4] [8]. This molecular engineering aligned with the physiological rationale that PDE5 is the primary cGMP-hydrolyzing enzyme in corpus cavernosum smooth muscle. By selectively amplifying nitric oxide (NO)/cGMP signaling—the central pathway mediating penile erection—JNJ-10258859 aimed to restore erectile function with minimized off-target effects [1] [5]. Preclinical studies prioritized compounds enhancing cavernosal cGMP accumulation without perturbing visual or cardiovascular PDE isoforms, positioning JNJ-10258859 as a candidate with a refined therapeutic window [4] [9].

Mechanistic Basis of cGMP Hydrolysis Inhibition: Comparative Kinetics (Ki = 0.23 nM)

JNJ-10258859 demonstrates potent inhibition of PDE5 through competitive binding at the enzyme's catalytic site, preventing cGMP hydrolysis. Kinetic studies using human corpus cavernosum homogenates revealed a Ki value of 0.23 ± 0.03 nM, reflecting sub-nanomolar affinity that exceeds sildenafil’s PDE5 inhibition (Ki ≈ 3.5–6.5 nM) [1] [4] [8]. This potency was quantified via radioactive enzyme assays measuring hydrolysis of [³H]cGMP, where JNJ-10258859 reduced catalytic activity by 50% (IC50) at concentrations below 1 nM [1] [7].

Table 1: Kinetic Parameters of JNJ-10258859 vs. Sildenafil

ParameterJNJ-10258859Sildenafil
PDE5 Ki (nM)0.23 ± 0.033.5–6.5
Cell-Based cGMP EC503.1 nM12.6 nM
PDE6 Selectivity (Fold)2710

In cellular models (RFL-6 fibroblasts), JNJ-10258859 enhanced NO-induced cGMP accumulation with an EC50 of 3.1 nM, significantly lower than sildenafil’s EC50 of 12.6 nM [4] [8]. This indicates superior cell-membrane penetration and intracellular PDE5 engagement, critical for amplifying endogenous NO signaling during sexual stimulation. In vivo validation using anesthetized dogs confirmed efficacy: intravenous JNJ-10258859 increased intracavernosal pressure amplitude and duration comparably to sildenafil, without altering mean aortic pressure or heart rate [1] [4].

Selectivity Profiling Against PDE Isoforms (1–4, 6) and Clinical Implications

JNJ-10258859’s therapeutic promise hinges on its exceptional selectivity across the PDE superfamily. Inhibitory profiling against enzymes purified from human tissues demonstrated:

Table 2: Selectivity Profile of JNJ-10258859 Across PDE Families

PDE IsoformPrimary FunctionKi (μM)Selectivity vs. PDE5
PDE5cGMP hydrolysis (corpus cavernosum)0.000231 (Reference)
PDE1Vascular/neuronal cAMP/cGMP>100>434,783-fold
PDE2cAMP hydrolysis (adrenal)25.33 ± 5.53110,130-fold
PDE3cAMP hydrolysis (cardiac)9.67 ± 1.9542,043-fold
PDE4cAMP hydrolysis (immune)5.01 ± 1.8821,783-fold
PDE6Phototransduction (retinal)0.006227-fold
  • PDE1–4 Selectivity: Minimal inhibition (Ki >5–100 μM) translates to >21,783-fold selectivity versus PDE5 [4] [7] [8]. This reduces risks of hypertension (PDE3 inhibition) or immunosuppression (PDE4 inhibition).
  • PDE6 Selectivity: While detectable (Ki = 6.2 nM), the 27-fold selectivity margin over PDE5 contrasts favorably with sildenafil’s 10-fold margin, suggesting lower potential for visual disturbances [1] [4].
  • Clinical Relevance: High selectivity mitigates off-target effects during chronic use. For example, avoiding PDE1 inhibition prevents vasoconstriction, while sparing PDE3 preserves cardiac inotropy [3] [6]. This profile positions JNJ-10258859 for erectile dysfunction patients with comorbidities (e.g., cardiovascular disease) where non-selective PDE inhibition is contraindicated [5] [6].

Properties

CAS Number

374927-03-4

Product Name

JNJ-10258859

IUPAC Name

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one

Molecular Formula

C30H24N4O3

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C30H24N4O3/c1-36-22-9-6-18(7-10-22)21-15-31-30(32-16-21)34-17-24-27(33-25-5-3-2-4-23(25)29(24)35)28(34)20-8-11-26-19(14-20)12-13-37-26/h2-11,14-16,28H,12-13,17H2,1H3,(H,33,35)/t28-/m1/s1

InChI Key

MVMQGWXVSBNFLB-MUUNZHRXSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O

Solubility

Soluble in DMSO

Synonyms

(R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-(5-(4-methoxy-phenyl)-pyrimidin-2-yl)-1,2,3,4-tetrahydro-pyrrolo(3,4-b)quinolin-9-one
JNJ-10258859
JNJ10258859

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C([C@H]3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.